
4-Fluoro-2-nitrobenzene-1-sulfonyl fluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Fluoro-2-nitrobenzene-1-sulfonyl fluoride is an organic compound with the molecular formula C6H3FNO4S It is a derivative of benzene, where the benzene ring is substituted with a fluorine atom, a nitro group, and a sulfonyl fluoride group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-2-nitrobenzene-1-sulfonyl fluoride typically involves the introduction of the sulfonyl fluoride group into a fluoronitrobenzene derivative. One common method is the reaction of 4-fluoro-2-nitrobenzenesulfonyl chloride with a fluoride source under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-2-nitrobenzene-1-sulfonyl fluoride can undergo various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl fluoride group can be replaced by nucleophiles such as amines, alcohols, or thiols.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Electrophilic Aromatic Substitution: The fluorine atom can be substituted by other electrophiles under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents.
Reduction: Catalysts like palladium on carbon (Pd/C) or iron-based catalysts in the presence of hydrogen gas.
Electrophilic Aromatic Substitution: Electrophiles such as bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Nucleophilic Substitution: Formation of sulfonamides, sulfonate esters, or sulfonate thiolates.
Reduction: Formation of 4-fluoro-2-aminobenzene-1-sulfonyl fluoride.
Electrophilic Aromatic Substitution: Formation of halogenated derivatives of the original compound.
Scientific Research Applications
4-Fluoro-2-nitrobenzene-1-sulfonyl fluoride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme inhibition and protein labeling due to its reactive sulfonyl fluoride group.
Medicine: Investigated for potential use in drug development, particularly as enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Fluoro-2-nitrobenzene-1-sulfonyl fluoride involves its reactivity towards nucleophiles. The sulfonyl fluoride group acts as an electrophilic center, making it susceptible to nucleophilic attack. This reactivity is exploited in enzyme inhibition studies, where the compound can form covalent bonds with active site residues, thereby inhibiting enzyme activity.
Comparison with Similar Compounds
Similar Compounds
4-Fluoronitrobenzene: Lacks the sulfonyl fluoride group but shares the fluorine and nitro substituents.
2-Nitrobenzenesulfonyl chloride: Contains a sulfonyl chloride group instead of a sulfonyl fluoride group.
4-Fluoro-2-nitrobenzenesulfonamide: Contains a sulfonamide group instead of a sulfonyl fluoride group.
Uniqueness
4-Fluoro-2-nitrobenzene-1-sulfonyl fluoride is unique due to the presence of both a sulfonyl fluoride group and a nitro group on the benzene ring. This combination of functional groups imparts distinct reactivity and potential for diverse applications, particularly in the fields of enzyme inhibition and chemical synthesis.
Properties
Molecular Formula |
C6H3F2NO4S |
|---|---|
Molecular Weight |
223.16 g/mol |
IUPAC Name |
4-fluoro-2-nitrobenzenesulfonyl fluoride |
InChI |
InChI=1S/C6H3F2NO4S/c7-4-1-2-6(14(8,12)13)5(3-4)9(10)11/h1-3H |
InChI Key |
VUXFRJFWTOLGPJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1F)[N+](=O)[O-])S(=O)(=O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-(1-Methyl-1H-pyrazol-3-yl)-6-azaspiro[3.4]octane](/img/structure/B13254627.png)

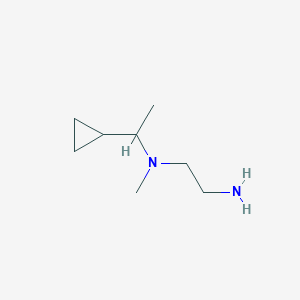
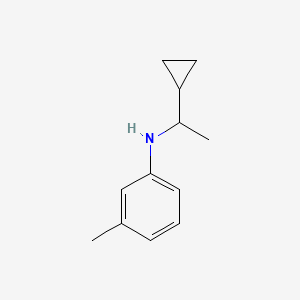
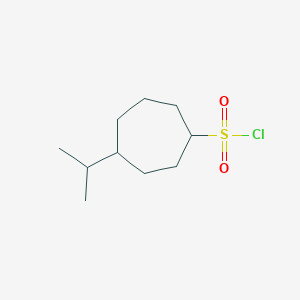
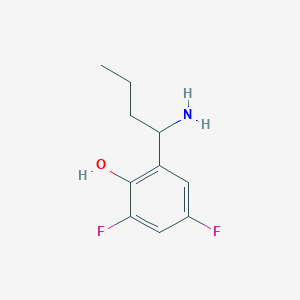
![2-{[1-(4-Methoxyphenyl)propyl]amino}ethan-1-ol](/img/structure/B13254685.png)
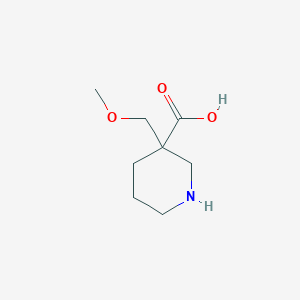
![(4aR,5S)-8-nitro-1H,2H,3H,4H,4aH,5H,6H-pyrido[1,2-a]quinoline-5-carboxylic acid](/img/structure/B13254695.png)

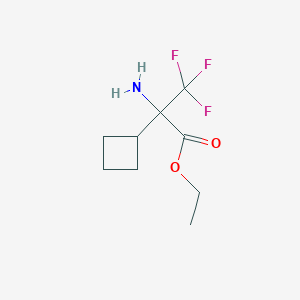
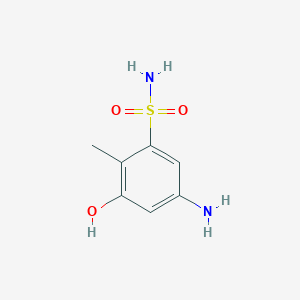

![1-{[3-(1,1-Difluoroethyl)-1,2,4-oxadiazol-5-yl]methyl}-3,3-dimethylcyclohexan-1-ol](/img/structure/B13254721.png)
